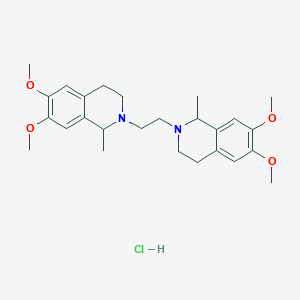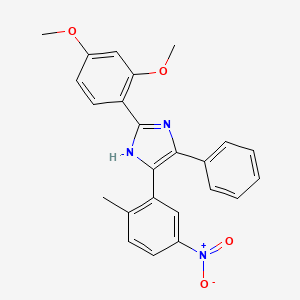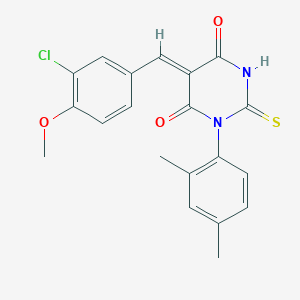![molecular formula C13H21BrN2O2 B5142677 (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine, also known as BMEA, is a chemical compound used in scientific research. It is a derivative of the beta-adrenergic receptor agonist salbutamol, which is commonly used in the treatment of asthma. BMEA has been found to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has been found to have potential applications in various fields of scientific research. In pharmacology, (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has been shown to activate the beta-adrenergic receptor, which is involved in the regulation of heart rate, blood pressure, and bronchodilation. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has also been found to have potential applications in neuroscience research, as it has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Mecanismo De Acción
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine activates the beta-adrenergic receptor by binding to the receptor and inducing a conformational change. This results in the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has also been shown to modulate the activity of the dopamine transporter by binding to the transporter and inhibiting dopamine uptake.
Biochemical and Physiological Effects
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has been found to have various biochemical and physiological effects. In vitro studies have shown that (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine can increase cAMP levels in cells expressing the beta-adrenergic receptor. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has also been found to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine in lab experiments is that it is a relatively stable compound that can be easily synthesized. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine also has a high affinity for the beta-adrenergic receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine is that it is not selective for the beta-adrenergic receptor, and can also activate other receptors, such as the alpha-adrenergic receptor.
Direcciones Futuras
There are several potential future directions for (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine research. One area of interest is the development of more selective beta-adrenergic receptor agonists that can be used in the treatment of asthma and other respiratory disorders. Another area of interest is the potential therapeutic applications of (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine in neurological disorders, such as Parkinson's disease and addiction. Further research is needed to fully understand the mechanisms underlying (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine's effects on the beta-adrenergic receptor and dopamine transporter, and to determine its potential therapeutic applications in various fields of medicine.
Conclusion
In conclusion, (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine is a chemical compound with potential applications in various fields of scientific research. It can be synthesized using a relatively simple method and has been found to activate the beta-adrenergic receptor and modulate the activity of the dopamine transporter. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has potential therapeutic applications in respiratory disorders and neurological disorders, and further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
Métodos De Síntesis
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine can be synthesized by reacting 4-bromo-2-methylphenol with 2-chloroethylamine hydrochloride, followed by reaction with 2-(2-chloroethoxy)ethylamine hydrochloride. The resulting compound is then treated with sodium hydroxide to yield (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine.
Propiedades
IUPAC Name |
N'-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2/c1-11-10-12(14)2-3-13(11)18-9-8-17-7-6-16-5-4-15/h2-3,10,16H,4-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVSUJQSJVASKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCOCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)
![5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5142640.png)
![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)

